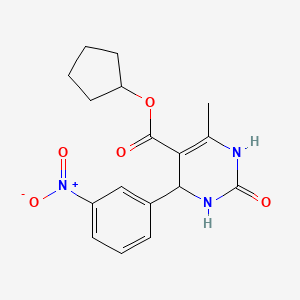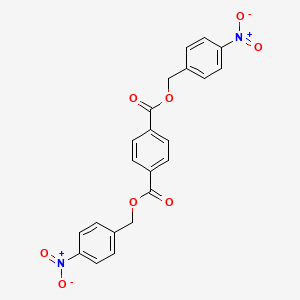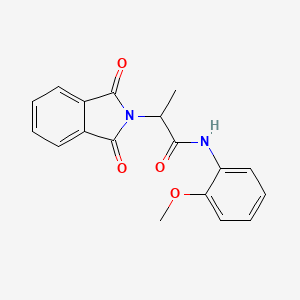![molecular formula C16H14N2O2 B11701564 4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)
4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is a chemical compound known for its potential applications in various fields, including corrosion inhibition and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydrazone linkage and phenyl groups, contributing to its reactivity and functionality.
Preparation Methods
The synthesis of 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and cinnamaldehyde. The reaction is usually carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: The compound has potential antimicrobial properties, making it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the formulation of coatings and paints to prevent corrosion.
Mechanism of Action
The mechanism by which 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide exerts its effects, particularly as a corrosion inhibitor, involves adsorption onto the metal surface. This adsorption forms a protective layer that prevents the metal from reacting with corrosive agents. The compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives such as:
- 4-hydroxy-N’-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide
- 4-hydroxy-N’-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide
Compared to these compounds, 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is unique due to its specific structural configuration, which may contribute to its higher efficiency as a corrosion inhibitor and its potential biological activities.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-8-14(9-11-15)16(20)18-17-12-4-7-13-5-2-1-3-6-13/h1-12,19H,(H,18,20)/b7-4+,17-12+ |
InChI Key |
UOQAZBRVQLQPSG-FZHIPVGDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701493.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methylphenyl)acetamide](/img/structure/B11701510.png)
![3-Nitro-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11701516.png)

![3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701519.png)

![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11701543.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701545.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)



